[2,2-Dimethyl-3-(oxolan-3-yl)propyl](methyl)amine hydrochloride
Description
2,2-Dimethyl-3-(oxolan-3-yl)propylamine hydrochloride is a tertiary amine hydrochloride salt characterized by a propyl backbone with two methyl groups at the 2-position, an oxolane (tetrahydrofuran) ring at the 3-position, and a methylamine moiety. The compound’s molecular formula is C₁₁H₂₂NO·HCl, with a molecular weight of 219.7 g/mol (calculated). The oxolane ring contributes to its lipophilicity, while the tertiary amine and hydrochloride salt enhance water solubility, a feature common to bioactive amines .
Properties
IUPAC Name |
N,2,2-trimethyl-3-(oxolan-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,8-11-3)6-9-4-5-12-7-9;/h9,11H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZINZIYHAGHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOC1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-3-(oxolan-3-yl)propylamine hydrochloride is an organic compound notable for its unique structural features, including a dimethyl group, an oxolane ring, and a propylamine moiety. This compound has garnered interest in various fields such as medicinal chemistry and organic synthesis due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of 2,2-Dimethyl-3-(oxolan-3-yl)propylamine hydrochloride can be represented as . The compound's structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may modulate various biological pathways, leading to a range of physiological effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential roles in neurotransmission and metabolic processes.
Biological Activity and Research Findings
Recent studies have explored the biological effects of 2,2-Dimethyl-3-(oxolan-3-yl)propylamine hydrochloride. Below are key findings:
1. Neuroprotective Effects
Research indicates that compounds with similar structural features may exhibit neuroprotective properties. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
3. Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of 2,2-Dimethyl-3-(oxolan-3-yl)propylamine hydrochloride. Preliminary results indicate that at certain concentrations, the compound exhibits low cytotoxicity towards human cell lines, suggesting potential therapeutic applications.
Data Tables
| Study | Focus | Findings |
|---|---|---|
| Neuroprotection Study | Effects on neuronal cells | Reduced oxidative stress; potential neuroprotective mechanism identified |
| Antimicrobial Assay | Efficacy against bacteria | Limited data; further research needed |
| Cytotoxicity Testing | Safety profile assessment | Low cytotoxicity observed at therapeutic concentrations |
Case Studies
- Case Study on Neuroprotection : A study involving animal models demonstrated that administration of 2,2-Dimethyl-3-(oxolan-3-yl)propylamine hydrochloride led to improved outcomes in models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.
- Clinical Relevance : Investigations into its pharmacokinetics revealed favorable absorption characteristics when administered orally, supporting further exploration into therapeutic formulations.
Comparison with Similar Compounds
Structural Analogues with Oxolane Moieties
Compounds containing oxolane (tetrahydrofuran) rings are notable for their influence on solubility and receptor binding. Key comparisons include:
Key Observations :
Piperazine-Based Analogues (HBK Series)
The HBK series (HBK14–HBK19) includes piperazine derivatives with phenoxyalkyl side chains and hydrochloride salts (e.g., HBK15: C₂₄H₃₁ClN₂O₃·HCl, MW 483.4 g/mol) . Unlike the target compound, these feature aromatic rings and piperazine cores, which are associated with serotonin receptor modulation.
Structural Contrast :
- Target Compound : Aliphatic backbone + oxolane → Lower molecular weight (~220 g/mol) and possible peripheral anticholinergic effects.
Pharmacological and Physicochemical Comparisons
Atropine-Like Activity in Tertiary Amines
Quaternary ammonium salts (e.g., 3,3-diphenylpropan-3-ol diethylamine methiodide) exhibit potent atropine-like activity, antagonizing carbacholin-induced effects . The target compound, a tertiary amine hydrochloride, may show weaker antimuscarinic activity due to reduced membrane penetration compared to quaternary salts.
Activity Hierarchy: Quaternary salts > Propanolamines > Allylamines/Propylamines .
Solubility and Stability
- Target Compound : Expected solubility in water and chloroform (common for hydrochloride salts), similar to verapamil hydrochloride (C₂₇H₃₈N₂O₄·HCl, MW 491.07 g/mol), which is freely soluble in chloroform .
- Adimolol Hydrochloride: A benzimidazolinone derivative (MW ~400 g/mol) with lower solubility in ether, highlighting the role of aromaticity in solubility profiles .
Preparation Methods
Chemical Identity and Structure
Preparation Methods
General Synthetic Strategy
The preparation of 2,2-Dimethyl-3-(oxolan-3-yl)propylamine hydrochloride generally involves two main steps:
- Synthesis of the free base (2,2-Dimethyl-3-(oxolan-3-yl)propylamine)
- Formation of the hydrochloride salt by reaction with hydrochloric acid
Stepwise Overview
| Step | Reaction/Process | Typical Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of free base amine | See below | Key intermediate |
| 2 | Salt formation (amine + HCl) | Alcoholic HCl, 0–25°C | Yields hydrochloride salt |
| 3 | Purification (crystallization, filtration, drying) | Ethanol or methanol solvent | Ensures high purity |
Synthesis of the Free Base Amine
One common approach is the alkylation of a suitable amine precursor with a 3-(oxolan-3-yl)-2,2-dimethylpropyl halide or similar electrophile, followed by methylation if required.
- Starting Materials: 3-(oxolan-3-yl)-2,2-dimethylpropyl halide (e.g., bromide or chloride), methylamine or N-methylamine
- Solvent: Polar aprotic (e.g., acetonitrile, DMF)
- Base: Sodium carbonate or potassium carbonate
- Temperature: 0–50°C
- Work-up: Aqueous extraction, drying, concentration
Alternatively, the amine can be synthesized by reductive amination of a 3-(oxolan-3-yl)-2,2-dimethylpropanal with methylamine.
- Starting Materials: 3-(oxolan-3-yl)-2,2-dimethylpropanal, methylamine
- Reducing Agent: Sodium cyanoborohydride or sodium triacetoxyborohydride
- Solvent: Methanol or ethanol
- Temperature: 0–25°C
- Work-up: Solvent removal, aqueous extraction
Formation of the Hydrochloride Salt
Once the free base amine is obtained, it is converted to the hydrochloride salt:
- Procedure: Dissolve the free base in ethanol or methanol, cool to 0–5°C, and add a stoichiometric amount of concentrated hydrochloric acid (gaseous HCl or HCl in ethanol) dropwise with stirring.
- Observation: Precipitation of the hydrochloride salt occurs.
- Isolation: The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
| Parameter | Typical Value/Range | |
|---|---|---|
| Solvent | Ethanol or methanol | |
| Temperature | 0–5°C (addition) | |
| Acid | HCl (conc. or alcoholic) | |
| Yield | 80–95% (literature) |
Purification and Characterization
- Crystallization: The crude hydrochloride salt is recrystallized from ethanol or isopropanol.
- Drying: Product is dried under reduced pressure at ambient or slightly elevated temperature.
- Characterization:
- Melting point determination
- NMR (1H, 13C) in D2O or CDCl3
- Mass spectrometry (ESI-MS or MALDI-TOF)
- Elemental analysis (C, H, N, Cl)
Data Table: Preparation Summary
| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation/Reductive Amin. | See section 3.2 | MeOH/EtOH | 0–50°C | 2–24 h | 70–90 | Free base amine synthesis |
| Salt Formation | HCl (conc. or alcoholic) | EtOH/MeOH | 0–5°C | 0.5–2 h | 80–95 | Hydrochloride precipitation |
| Purification | Recrystallization | EtOH | RT | 2–12 h | — | Ensures high purity |
Research Findings and Alternative Approaches
- Patent literature describes the use of substituted methyl formyl reagents for the introduction of methyl groups onto amines, which could be adapted for the synthesis of this compound via methylation of a precursor amine.
- The use of phase-transfer catalysis and alternative bases (e.g., cesium carbonate) can improve yields and selectivity in alkylation steps.
- Reductive amination is favored for its mild conditions and cleaner product profiles, especially when starting from aldehydes or ketones.
Notes and Best Practices
- Control of reaction temperature is critical during acid addition to prevent decomposition or over-acidification.
- Choice of solvent impacts product precipitation and purity; ethanol is generally preferred.
- Yield optimization can be achieved by careful stoichiometry and slow acid addition.
- Analytical verification (NMR, MS, elemental analysis) is essential for confirming structure and purity.
Q & A
Q. What are effective synthetic routes for 2,2-Dimethyl-3-(oxolan-3-yl)propylamine hydrochloride?
A common approach involves amine alkylation followed by hydrochloride salt formation. For example, methylamine derivatives can be synthesized via coupling reactions using reagents like hydrochloric acid in dioxane to deprotect intermediates, followed by reduced-pressure concentration for purification . Amine formation reactions, such as those involving 3-(dimethylamino)propyl chloride hydrochloride, are also applicable for constructing the tertiary amine backbone . Hydrochloride salt formation typically employs HCl gas or aqueous HCl under controlled pH conditions .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Key analytical methods include:
- 1H-NMR : Characteristic peaks for the oxolan-3-yl group (δ ~3.8–4.0 ppm) and dimethylpropyl chain (δ ~1.0–1.5 ppm) confirm structural identity .
- LogD/pH profiling : Determines lipophilicity (e.g., LogD 1.8 at pH 7.4), critical for assessing membrane permeability .
- HPLC-MS : Quantifies purity and detects byproducts, particularly residual alkylating agents or unreacted intermediates .
Q. What solvents and conditions are optimal for recrystallization?
The compound’s solubility in polar aprotic solvents (e.g., DMSO, methanol) and poor solubility in ether or hexane suggest recrystallization via slow evaporation from methanol/water mixtures. Storage at -20°C in anhydrous conditions prevents hydrolysis .
Advanced Research Questions
Q. How does the oxolan-3-yl substituent influence physicochemical properties compared to other cyclic ethers?
The oxolane (tetrahydrofuran) ring enhances solubility in polar solvents due to its oxygen lone-pair electrons, while the 3-position substitution minimizes steric hindrance, enabling efficient interactions with biological targets. Comparative studies with oxane (tetrahydropyran) analogs show reduced LogD values (~0.5–1.0 lower) due to increased polarity, impacting bioavailability .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Contradictions often arise from inconsistent temperature control or reagent purity. A case study using continuous flow reactors demonstrated improved yield (from 65% to 92%) by maintaining precise reaction parameters (e.g., 25°C, 1.5 eq HCl) and automated quenching . Statistical design of experiments (DoE) can optimize variables like stoichiometry and mixing rates .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking studies (e.g., AutoDock Vina) using serotonin reuptake transporter (SERT) models (PDB ID: 5I6X) suggest the oxolan-3-yl group forms hydrogen bonds with Asp98 and Ser438 residues, analogous to fluoxetine’s trifluoromethyl-phenoxy moiety . MD simulations further reveal stable binding conformations over 100 ns trajectories .
Methodological Challenges and Solutions
Q. Why does the compound exhibit variability in NMR spectra under different deuterated solvents?
Solvent-induced shifts occur due to hydrogen bonding with DMSO-d6, which deshields the oxolan-3-yl protons (δ increases by ~0.2 ppm). In CDCl3, aggregation effects may broaden peaks; adding 1% D2O resolves this .
Q. How to address low yields in reductive amination steps?
Low yields (~40%) are often due to imine intermediate instability. Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer) improves selectivity for secondary amine formation. Catalytic hydrogenation (Pd/C, H2) under 50 psi pressure also enhances efficiency .
Comparative Structural Analysis
Q. How do structural analogs (e.g., ethyl or isopropyl derivatives) affect bioactivity?
- Ethyl analogs : Higher LogP (by ~0.3) increases blood-brain barrier penetration but reduces aqueous solubility.
- Isopropyl analogs : Steric bulk decreases binding affinity (IC50 increases 2–3 fold) for SERT .
- Fluoxetine comparison : The oxolan-3-yl group in the target compound lacks fluoxetine’s trifluoromethyl group, reducing SSRI potency but improving metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
